5-benzyl-2-(3,4-dimethylphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione
CAS No.:
Cat. No.: VC15641921
Molecular Formula: C28H28N2S2
Molecular Weight: 456.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H28N2S2 |
|---|---|
| Molecular Weight | 456.7 g/mol |
| IUPAC Name | 5-benzyl-2-(3,4-dimethylphenyl)-4,4,8-trimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione |
| Standard InChI | InChI=1S/C28H28N2S2/c1-18-11-14-24-23(15-18)25-26(28(4,5)29(24)17-21-9-7-6-8-10-21)32-30(27(25)31)22-13-12-19(2)20(3)16-22/h6-16H,17H2,1-5H3 |
| Standard InChI Key | ZZSRPLCIOAXFMA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N(C(C3=C2C(=S)N(S3)C4=CC(=C(C=C4)C)C)(C)C)CC5=CC=CC=C5 |
Introduction
The compound 5-benzyl-2-(3,4-dimethylphenyl)-4,4,8-trimethyl-4,5-dihydro thiazolo[5,4-c]quinoline-1(2H)-thione is a complex organic molecule that integrates a thiazole ring with a quinoline moiety. This integration is significant in medicinal chemistry due to the biological importance of these structures. The compound's molecular formula and structure suggest potential pharmacological properties, making it an interesting subject for research in drug development.
Synthesis Methods
The synthesis of 5-benzyl-2-(3,4-dimethylphenyl)-4,4,8-trimethyl-4,5-dihydro thiazolo[5,4-c]quinoline-1(2H)-thione can be achieved through several methods, often involving the condensation of appropriate precursors to form the thiazoloquinoline core. The specific synthesis details are not widely documented in the available literature, but general methods for similar compounds involve multi-step reactions starting from simpler heterocyclic precursors.
Potential Applications
Given its structural features, 5-benzyl-2-(3,4-dimethylphenyl)-4,4,8-trimethyl-4,5-dihydro thiazolo[5,4-c]quinoline-1(2H)-thione could have diverse applications in medicinal chemistry, particularly in the development of anticancer agents. Interaction studies are essential to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
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